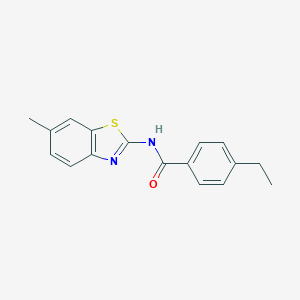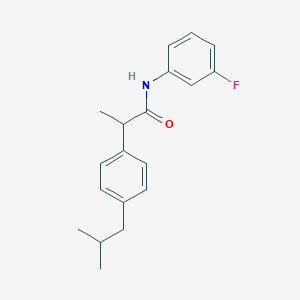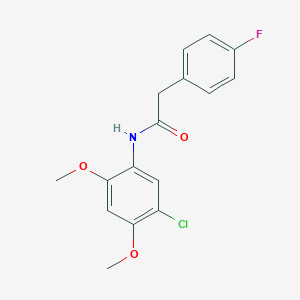
N-(2-fluorophenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)cyclohexanecarboxamide, also known as JNJ-42165279, is a potent and selective antagonist of the cannabinoid receptor type 2 (CB2). This compound has gained significant interest in the scientific community due to its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.
Mechanism of Action
N-(2-fluorophenyl)cyclohexanecarboxamide acts as a selective antagonist of the CB2 receptor, which is primarily expressed in immune cells. By blocking the CB2 receptor, this compound can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that N-(2-fluorophenyl)cyclohexanecarboxamide can reduce inflammation and pain in various animal models of disease. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-fluorophenyl)cyclohexanecarboxamide in lab experiments is its selectivity for the CB2 receptor, which allows for more precise targeting of immune cells. However, one limitation is that this compound may not be suitable for use in certain disease models where the CB2 receptor is not involved in the pathogenesis of the disease.
Future Directions
There are several potential future directions for research on N-(2-fluorophenyl)cyclohexanecarboxamide. One area of interest is the development of more potent and selective CB2 receptor antagonists for the treatment of inflammation and pain. Additionally, studies could be conducted to investigate the potential use of this compound in other disease models, such as cancer and neurodegenerative disorders. Finally, further research could be conducted to better understand the mechanism of action of N-(2-fluorophenyl)cyclohexanecarboxamide and its effects on immune cells.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)cyclohexanecarboxamide involves a multi-step process that starts with the reaction of cyclohexanone with magnesium, followed by the addition of 2-fluorobenzyl bromide. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime, which is subsequently reduced to the amine using sodium borohydride. Finally, the amine is reacted with cyclohexanecarboxylic acid chloride to produce the desired compound.
Scientific Research Applications
N-(2-fluorophenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that this compound has potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation-associated disorders.
properties
Molecular Formula |
C13H16FNO |
|---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
N-(2-fluorophenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C13H16FNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16) |
InChI Key |
STBYGBBGUVUHTK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2F |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




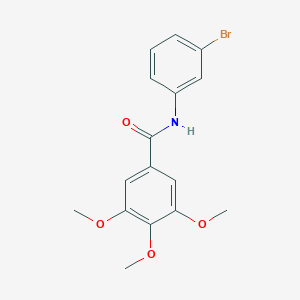
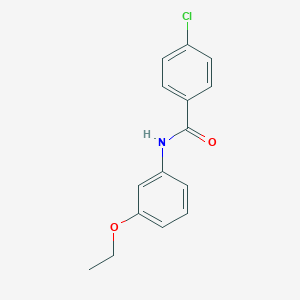

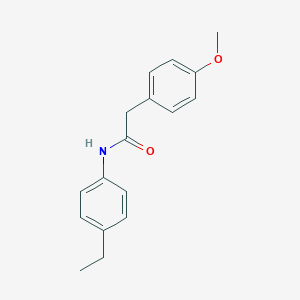

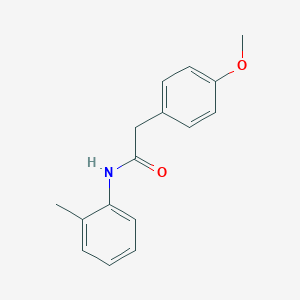
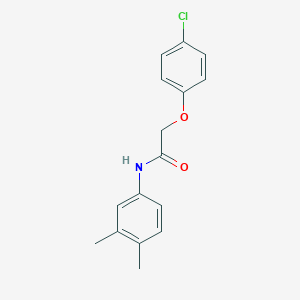
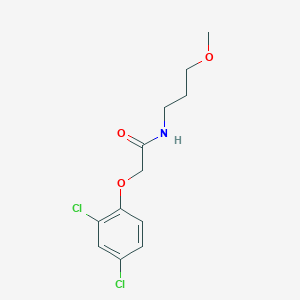
![Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)
